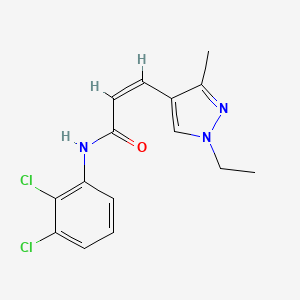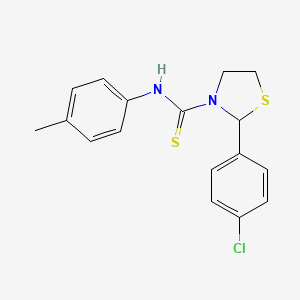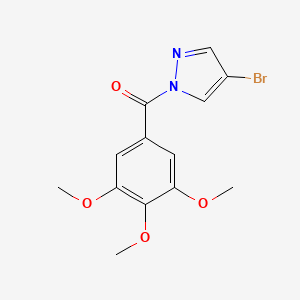
(2Z)-N-(2,3-dichlorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features, including a dichlorophenyl group and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate.
Coupling Reaction: The final step involves the coupling of the intermediate with an appropriate propenamide derivative under conditions that favor the (Z)-isomer formation, such as using a palladium catalyst in a Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride, targeting the carbonyl group.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is explored for its potential as a drug candidate. Its structural features suggest it could be effective in treating conditions such as inflammation, cancer, or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and the pyrazole ring are key structural features that facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE: Similar structure but with a different substitution on the pyrazole ring.
(Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H15Cl2N3O |
|---|---|
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
(Z)-N-(2,3-dichlorophenyl)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C15H15Cl2N3O/c1-3-20-9-11(10(2)19-20)7-8-14(21)18-13-6-4-5-12(16)15(13)17/h4-9H,3H2,1-2H3,(H,18,21)/b8-7- |
InChI-Schlüssel |
LNZOQQHCJCRMKJ-FPLPWBNLSA-N |
Isomerische SMILES |
CCN1C=C(C(=N1)C)/C=C\C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate](/img/structure/B10896306.png)
![4-[3-(diethylamino)propyl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10896307.png)
![(2E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10896309.png)
![2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896311.png)
![4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B10896314.png)

![4-(2-ethylpyrazol-3-yl)-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896329.png)
![2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10896336.png)

![4-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10896340.png)
![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10896346.png)
![2-{1-(4-chlorophenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methylphenyl)acetamide](/img/structure/B10896352.png)

![1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10896370.png)
